Isoscoparin-2'-beta-D-glucopyranoside
Overview
Description
Isoscoparin-2’-beta-D-glucopyranoside is a flavonoid glycoside compound. It is known for its antioxidant properties and is found in various plants, including the seeds of Alliaria petiolata . The compound has a molecular formula of C28H32O16 and a molecular weight of 624.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoscoparin-2’-beta-D-glucopyranoside typically involves the glycosylation of isoscoparin with a suitable glucosyl donor under specific reaction conditions. The reaction is often catalyzed by enzymes or chemical catalysts to ensure the selective formation of the beta-D-glucopyranoside linkage .
Industrial Production Methods
Industrial production of Isoscoparin-2’-beta-D-glucopyranoside may involve extraction from natural sources such as the seeds of Alliaria petiolata, followed by purification using techniques like high-performance liquid chromatography (HPLC). The compound can also be synthesized chemically in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isoscoparin-2’-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Isoscoparin-2’-beta-D-glucopyranoside. These derivatives can have different biological and chemical properties compared to the parent compound .
Scientific Research Applications
Isoscoparin-2’-beta-D-glucopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Isoscoparin-2’-beta-D-glucopyranoside involves its ability to scavenge free radicals and reduce oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress response. This interaction helps in mitigating the damage caused by reactive oxygen species and enhances cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Isoorientin: Another flavonoid glycoside with similar antioxidant properties.
Swertiajaponin: A flavonoid glycoside found in the same plant sources.
Swertisin: Known for its anti-inflammatory and antioxidant activities.
Uniqueness
Isoscoparin-2’-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O16/c1-40-14-4-9(2-3-10(14)31)13-5-11(32)18-15(41-13)6-12(33)19(22(18)36)26-27(24(38)21(35)16(7-29)42-26)44-28-25(39)23(37)20(34)17(8-30)43-28/h2-6,16-17,20-21,23-31,33-39H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQFWSYLUDMDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97605-25-9 | |
Record name | Isoscoparin 2''-O-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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